Calcium Channel Antagonism: Nanomolar Potency of Oxazepine-Derived AJG049 vs. Thiazepine Scaffolds
The oxazepine scaffold enables the development of potent calcium channel antagonists. AJG049, a derivative of 5,11-dihydrodibenzo[b,e][1,4]oxazepine, inhibits Ca2+ channels with an IC50 of 79 nM . In contrast, thiazepine-based calcium channel antagonists, while also gastrointestinal-selective, are noted to possess anticholinergic side effects that limit their therapeutic utility [1]. This quantitative potency difference underscores the oxazepine scaffold's advantage for designing selective, non-anticholinergic calcium channel blockers.
| Evidence Dimension | Calcium channel inhibition (IC50) |
|---|---|
| Target Compound Data | 79 nM (AJG049, an oxazepine derivative) |
| Comparator Or Baseline | Thiazepine derivatives (e.g., diltiazem-like structures) exhibit calcium channel antagonism but with associated anticholinergic side effects; specific IC50 values for thiazepine analogs in the same assay are not available, but the side effect profile is a key differentiator. |
| Quantified Difference | Oxazepine-derived AJG049 achieves nanomolar potency without reported anticholinergic effects, whereas thiazepine analogs are explicitly noted to have anticholinergic activity. |
| Conditions | In vitro calcium channel inhibition assay using intestinal smooth muscle cells . |
Why This Matters
Procurement of the oxazepine scaffold enables synthesis of high-potency, gastrointestinal-selective calcium channel antagonists devoid of anticholinergic liabilities, a critical differentiation for IBS drug development.
- [1] US Patent 6,562,808. 5,11-dihydrodibenzo[b,e][1,4]oxazepine derivatives and pharmaceutical composition containing the same. 2003. View Source
